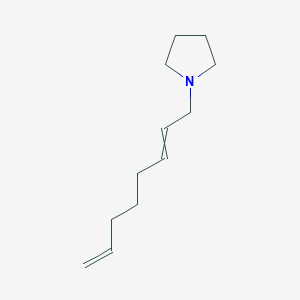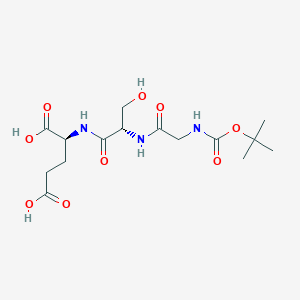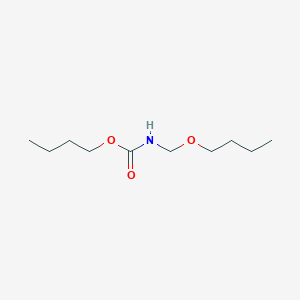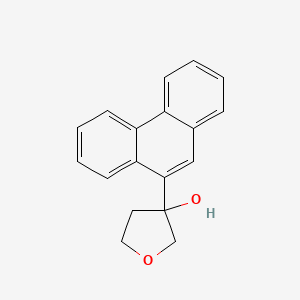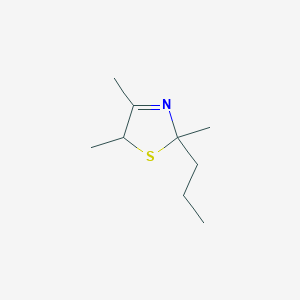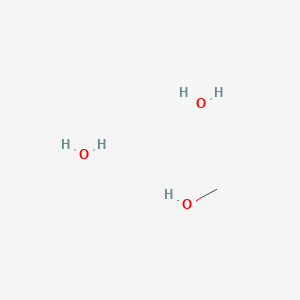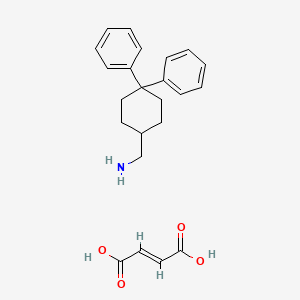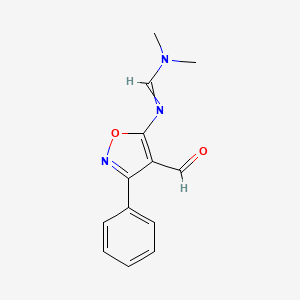
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a trimethylphenyl group
Méthodes De Préparation
The synthesis of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine typically involves the reaction of 1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine with a fluorinating agent. One common method is the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction proceeds smoothly to yield the desired product with high selectivity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common reagents used in these reactions include halides, alkoxides, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of new biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine involves its interaction with specific molecular targets. The fluorine atom imparts unique electronic properties to the compound, enhancing its reactivity and stability. The silicon atom can form strong bonds with various substrates, facilitating its use in diverse chemical reactions. The trimethylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine can be compared with other similar compounds, such as:
1,1-Dimethyl-N-(2,4,6-trimethylphenyl)silanamine: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silane: Similar structure but without the amine group, leading to different chemical behavior.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanol: Contains a hydroxyl group instead of the amine group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
65768-31-2 |
|---|---|
Formule moléculaire |
C11H18FNSi |
Poids moléculaire |
211.35 g/mol |
Nom IUPAC |
N-[fluoro(dimethyl)silyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C11H18FNSi/c1-8-6-9(2)11(10(3)7-8)13-14(4,5)12/h6-7,13H,1-5H3 |
Clé InChI |
DRTXIJFJABGPFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N[Si](C)(C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
